奥匹拉莫-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Opipramol-d4 is a deuterium-labeled derivative of Opipramol, a tricyclic antidepressant. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the parent compound, Opipramol .

科学研究应用

Opipramol-d4 is widely used in scientific research, including:

Chemistry: Used as a tracer in studies involving the metabolic pathways of Opipramol.

Biology: Used to study the interaction of Opipramol with biological targets.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Opipramol.

Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations

作用机制

Target of Action

Opipramol-d4, a deuterium-labeled derivative of Opipramol , primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including depression and anxiety . Among antidepressants, Opipramol is unique in its primary action as a SIGMAR1 agonist .

Mode of Action

Opipramol-d4 interacts with its sigma receptor targets, leading to a series of changes in the cell. It is said to have a biphasic action , with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later . Hence, it is an anxiolytic with an antidepressant component. After sub-chronic treatment with Opipramol, σ2 receptors are significantly downregulated, but σ1 receptors are not .

Biochemical Pathways

It is known that opipramol is partially metabolized in the liver to deshydroxyethylopipramol

Pharmacokinetics

Opipramol, the parent compound of Opipramol-d4, is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The compound is 91% protein-bound and is metabolized via CYP2D6 . The elimination half-life is between 6 and 11 hours, and it is excreted in the urine (70%) and feces (10%)

Result of Action

The molecular and cellular effects of Opipramol-d4’s action are primarily related to its interaction with sigma receptors. This interaction leads to a decrease in tension, anxiety, and insomnia, followed by an improvement in mood . .

生化分析

Biochemical Properties

Opipramol-d4 interacts with various enzymes and proteins. It is primarily metabolized by the CYP2D6 isoenzyme . The dopamine D4 receptor, which has biochemical and signaling properties, is one of the key proteins it interacts with . The interactions of Opipramol-d4 with these biomolecules are crucial in its role in biochemical reactions.

Cellular Effects

Opipramol-d4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a biphasic action, with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later .

Molecular Mechanism

Opipramol-d4 exerts its effects at the molecular level through various mechanisms. It does not inhibit monoamine reuptake like most other tricyclic antidepressants, but instead acts primarily as a SIGMAR1 agonist . This unique mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Opipramol-d4 change over time in laboratory settings. Studies have shown that Opipramol has proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression .

Metabolic Pathways

Opipramol-d4 is involved in various metabolic pathways. It is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . This could also include any effects on metabolic flux or metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Opipramol-d4 involves the incorporation of deuterium into the molecular structure of Opipramol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Opipramol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

化学反应分析

Types of Reactions

Opipramol-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

相似化合物的比较

Similar Compounds

Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects but different molecular targets.

Imipramine: A tricyclic antidepressant that acts primarily as a monoamine reuptake inhibitor.

Clomipramine: A tricyclic antidepressant with a similar structure but different pharmacokinetic properties

Uniqueness

Opipramol-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

生物活性

Opipramol-d4, a deuterated analog of the atypical tricyclic antidepressant opipramol, is primarily recognized for its role as a sigma receptor agonist. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the management of anxiety disorders and sleep disturbances. This article explores the biological activity of opipramol-d4, summarizing key research findings, case studies, and relevant data.

Opipramol-d4 is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1215716-70-3 |

| Molecular Formula | C23H25D4N3O |

| Molecular Weight | 367.5 g/mol |

| Density | 1.129 g/cm³ |

| Melting Point | 100-101°C |

| Boiling Point | 555.1°C at 760 mmHg |

| Flash Point | 290.5°C |

Opipramol-d4 acts primarily as a sigma (σ) receptor agonist with a Ki value of approximately 50 nM, indicating its potent interaction with sigma recognition sites . This mechanism is crucial for its effects on neurotransmitter systems, particularly in modulating dopaminergic activity.

Anxiety and Sleep Disorders

Recent studies have highlighted the effectiveness of opipramol in managing sleep bruxism (SB), a condition characterized by involuntary teeth grinding during sleep. A controlled case series involving 19 participants demonstrated that a single 100 mg dose of opipramol at bedtime significantly reduced SB episodes. The study reported a decrease in all measured parameters of SB in 78.85% of participants after an 8-week treatment period .

Dopaminergic Activity

In vivo studies have shown that opipramol-d4 increases dopamine release in animal models. For instance, intraperitoneal administration of opipramol at doses ranging from 5 to 50 mg/kg resulted in elevated levels of dopamine metabolites (DOPAC and HVA) in the striatum without altering steady-state dopamine levels . This indicates a potential role for opipramol-d4 in enhancing dopaminergic signaling.

Case Studies

- Effectiveness in Sleep Bruxism

- Dopamine Release Study

Summary of Findings

The biological activity of opipramol-d4 reveals its potential as a therapeutic agent for anxiety-related disorders and sleep disturbances. Its mechanism as a sigma receptor agonist underpins its pharmacological effects, particularly regarding dopaminergic modulation.

Key Research Highlights

- Reduction in Sleep Bruxism : Significant effectiveness noted with minimal side effects.

- Dopaminergic Modulation : Evidence of increased dopamine metabolism supports its potential use in treating disorders related to dopaminergic dysregulation.

属性

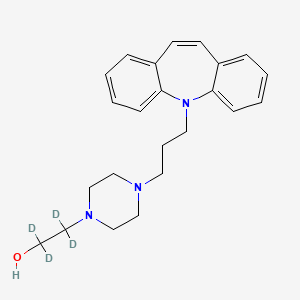

IUPAC Name |

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFUWZUGRBMHL-AUZVCRNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。